molecular formula C9H7BrN2 B189531 4-Bromo-3-quinolinamine CAS No. 36825-34-0

4-Bromo-3-quinolinamine

Cat. No. B189531
CAS RN: 36825-34-0
M. Wt: 223.07 g/mol
InChI Key: GZIQGMJOGFFTOO-UHFFFAOYSA-N
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Description

4-Bromo-3-quinolinamine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a type of quinoline, which is a heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of 4-Bromo-3-quinolinamine and its analogues has been reported in various scientific articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-quinolinamine consists of a benzene ring fused with a pyridine moiety . The compound has been characterized using various techniques such as FTIR, NMR, HRMS, and X-ray diffraction .


Chemical Reactions Analysis

Quinoline and its derivatives, including 4-Bromo-3-quinolinamine, have been synthesized using a wide variety of synthetic approaches . These include reactions catalyzed by transition metals, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-quinolinamine include its molecular formula (C9H7BrN2), molecular weight (223.07 g/mol), and its structure .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
    • Quinoline is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .
    • Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
  • Organic Chemistry

    • The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry .
    • The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
    • The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Synthesis of Biologically Active Compounds

    • Quinoline and its analogues have been used in the synthesis of biologically and pharmaceutically active compounds .
    • A wide range of synthesis protocols have been reported for the construction of quinoline scaffold .
    • Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .
  • Heterocyclic Chemistry

    • Quinoline synthesis is a significant topic in the field of heterocyclic chemistry .
    • Various methods have been developed for the synthesis of quinoline, including Friedländer Synthesis .
    • Recent advances in quinoline synthesis include the use of visible light-mediated metallaphotoredox catalysis .
  • Photocatalytic Synthesis

    • Quinolin-2(1H)-ones, a class of quinoline derivatives, can be synthesized from quinoline-N-oxides using a photocatalytic method .
    • This method is reagent-free, highly atom economical, and can be performed with low catalyst loading .
  • Aerobic Dehydrogenation

    • Quinoline derivatives can be synthesized through the aerobic dehydrogenation of tetrahydroquinolines .
    • This process can be catalyzed by various substances, including cobalt oxide and titanium dioxide .
  • Synthesis of Bioactive Chalcone Derivatives

    • Quinoline derivatives have been used in the synthesis of bioactive chalcone derivatives .
    • These compounds have shown potential pharmacological activities .
  • Visible Light-Mediated Deoxygenation

    • Quinoline N-oxides can be deoxygenated using a visible light-mediated method .
    • This method is highly chemoselective and can be performed at room temperature .
  • Aerobic Dehydrogenation with Cobalt Oxide

    • Quinoline derivatives can be synthesized through the aerobic dehydrogenation of tetrahydroquinolines .
    • This process can be catalyzed by cobalt oxide .
  • Photocatalytic Synthesis with Titanium Dioxide

    • A visible-light-mediated aerobic dehydrogenation reaction enables a simple and environmentally friendly method for synthesizing N-containing heterocycles .
    • This method uses a nontoxic, stable, and inexpensive titanium dioxide catalyst and oxygen as a green oxidant .
  • Synthesis of Medicinally Relevant Quinolines

    • Quinoline derivatives have been used in the preparation of a number of medicinally relevant quinolines .
    • This process can be performed using a Co (salophen) cocatalyst .
  • Decyanation of α-Aminonitriles

    • Quinoline derivatives can be synthesized through the decyanation of α-aminonitriles .
    • This process can be performed using a FeCl3 catalyst .

Future Directions

Recent advances in the synthesis of quinoline and its analogues have focused on developing greener and more sustainable chemical processes . This includes the use of alternative reaction methods for the synthesis of quinoline derivatives . Future research may continue to explore these methods and their applications in the synthesis of 4-Bromo-3-quinolinamine and other quinoline derivatives .

properties

IUPAC Name

4-bromoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIQGMJOGFFTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346659
Record name 4-Bromo-3-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-quinolinamine

CAS RN

36825-34-0
Record name 4-Bromo-3-quinolinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromoquinolin-3-amine
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